
4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline
Vue d'ensemble
Description
4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 . It is a solid substance that is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline consists of a pyrrolidine ring attached to an aniline group through a carbonyl group, with two methoxy groups attached to the aniline ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline is a solid substance that should be stored at room temperature . It has a melting point of 118°C .Applications De Recherche Scientifique
Efficient Synthesis Methods
Research has demonstrated efficient synthesis methods for compounds related to "4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline". For instance, microwave-assisted synthesis has been shown as an efficient alternative to conventional methods, producing compounds in moderate to good yields under mild conditions (Vargas et al., 2012). This method shortens reaction times significantly, highlighting its application in streamlining the synthesis of complex organic molecules.
Crystal Structure and DFT Studies
Crystal structure analysis and Density Functional Theory (DFT) studies offer deep insights into the molecular structure and electronic properties of related compounds. For example, a new highly substituted pyrrolidinone derivative was developed, and its structure confirmed by various spectroscopic techniques, with DFT calculations aligning well with experimental data (Ahankar et al., 2021). These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals.
Novel Androgen Receptor Antagonists
Research into 4-(anilino)pyrrole-2-carboxamides has led to the development of novel androgen receptor (AR) antagonists without steroidal or anilide structures. These compounds exhibit potent AR antagonist activity, comparable to typical anilide-type AR antagonists, and show promise in treating conditions like prostate cancer (Wakabayashi et al., 2008). This research highlights the potential of pyrrolidine-aniline derivatives in developing new therapeutic agents.
Selective Fluorescence Sensing
Lanthanide metal-organic frameworks constructed with related compounds have shown selective fluorescence sensing capabilities for aniline, demonstrating high sensitivity and stability. Such frameworks could be applied in detecting environmental pollutants or in sensor technology (Song et al., 2019). The development of these materials underscores the versatility of pyrrolidine-aniline derivatives in creating functional materials for environmental monitoring.
Propriétés
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-7-9(10(14)8-12(11)18-2)13(16)15-5-3-4-6-15/h7-8H,3-6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOWOJWWFJNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCC2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212802 | |
| Record name | (2-Amino-4,5-dimethoxyphenyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline | |
CAS RN |
926232-11-3 | |
| Record name | (2-Amino-4,5-dimethoxyphenyl)-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926232-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4,5-dimethoxyphenyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



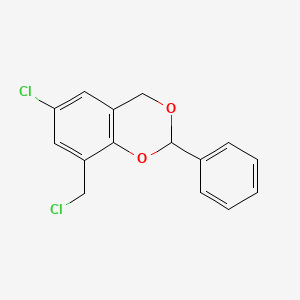

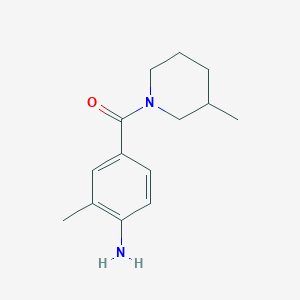
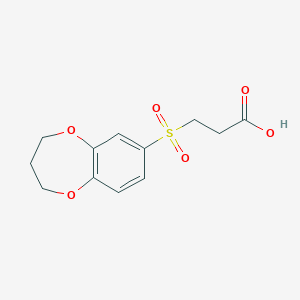
![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)

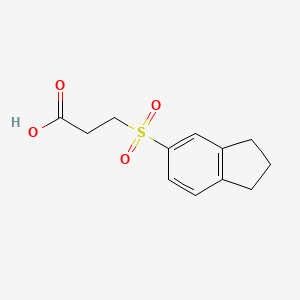
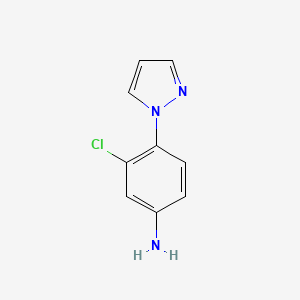
![3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B3372668.png)
![2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid](/img/structure/B3372671.png)



